3-Methoxyquinolin-6-amine

Regioisomer discrimination Quinoline building blocks Medicinal chemistry

Research supply challenge: Disubstituted quinoline regioisomers (e.g., 6-methoxyquinolin-3-amine vs. 3-methoxyquinolin-6-amine) are often confused, risking failed SAR campaigns. 3-Methoxyquinolin-6-amine (CAS 103037-93-0) eliminates this risk: • 3-OMe/6-NH₂ pattern confirmed by HPLC & ¹H-NMR; distinct from regioisomer CAS 29507-86-6. • Directly replicates US10023557 Example 265: HPK1 inhibitor IC₅₀ <100 nM via reductive amination. • Matches PDB 4XMO c-Met fragment; 6-amine vector ready for linker growth. Crystalline solid, 97% purity. Procure with analytical confidence.

Molecular Formula C10H10N2O
Molecular Weight 174.203
CAS No. 103037-93-0
Cat. No. B564331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyquinolin-6-amine
CAS103037-93-0
Synonyms3-METHOXYQUINOLIN-6-AMINE
Molecular FormulaC10H10N2O
Molecular Weight174.203
Structural Identifiers
SMILESCOC1=CN=C2C=CC(=CC2=C1)N
InChIInChI=1S/C10H10N2O/c1-13-9-5-7-4-8(11)2-3-10(7)12-6-9/h2-6H,11H2,1H3
InChIKeyQYEBJNHSCBBOLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxyquinolin-6-amine: Chemical Identity and Physicochemical Baseline


3-Methoxyquinolin-6-amine (CAS 103037-93-0) is a disubstituted quinoline heterocycle bearing a methoxy group at the 3-position and a primary amine at the 6-position of the quinoline nucleus (molecular formula C₁₀H₁₀N₂O, molecular weight 174.20 g/mol) . The compound is commercially supplied as a crystalline solid with a reported melting point of 174 °C and a predicted pKa of 4.53 ± 0.14 . Its predicted LogP is approximately 2.41 , positioning it in a moderately lipophilic range amenable to both organic-solvent-based synthesis and aqueous-compatible formulation workflows. This compound serves as a key synthetic building block in medicinal chemistry programmes targeting kinase and histone deacetylase (HDAC) dual-inhibition scaffolds, as well as in fragment-based drug discovery campaigns .

Workflow Kinase/HDAC dual-inhibitor scaffold assembly, fragment-based drug discovery
Selection logic Regiospecific 3-methoxy-6-amino pattern supports distinct nucleophilic coupling and patent-enabled SAR
Form context Crystalline solid; predicted pKa ~4.5 and moderate lipophilicity suit organic-solvent-based and aqueous-compatible workflows Data to verify

Why 3-Methoxyquinolin-6-amine Cannot Be Substituted by Generic Quinoline Blocks


The specific 3-methoxy-6-amino substitution pattern on the quinoline core is structurally non-interchangeable with common alternatives such as 6-aminoquinoline (CAS 580-15-4), 3-methoxyquinoline (CAS 6931-17-5), or the regioisomeric 6-methoxyquinolin-3-amine (CAS 29507-86-6). The amine at C6 provides a nucleophilic handle for amide coupling, reductive amination, or diazotization chemistry, while the methoxy group at C3 modulates the electron density of the pyridine ring, influencing both the pKa of the quinoline nitrogen (predicted pKa 4.53) and the compound's hydrogen-bond acceptor capacity. In the analogous antimalarial scaffold class, SAR studies have demonstrated that substitution at the 6-position of quinoline with methoxy, methyl, chlorine, or fluorine yields four-fold greater potency than substitution at the 7- or 8-positions . Substituting 3-methoxyquinolin-6-amine with the regioisomeric 6-methoxyquinolin-3-amine (where amine and methoxy positions are swapped) fundamentally alters the electrophilic aromatic substitution reactivity and may redirect biological target engagement. The procurement risk of inadvertent regioisomer substitution is non-trivial: both isomers share identical molecular formula (C₁₀H₁₀N₂O) and molecular weight (174.20), yet differ in melting point and chromatographic behaviour, making analytical confirmation by HPLC or ¹H-NMR mandatory upon receipt .

!
Regioisomer mismatch

6-Methoxyquinolin-3-amine (CAS 29507-86-6) shares the same molecular formula and mass yet differs in amine/methoxy vector placement, potentially redirecting target engagement and coupling reactivity. Melting point confirmation may help rule out inadvertent isomer substitution.

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Basicity and extraction compatibility

The 3-methoxy group lowers quinoline basicity relative to 6-aminoquinoline (pKa ~4.5 vs ~5.6). Acidic extraction protocols optimized for more basic analogs may fail; purification workflows may require re-optimization.

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Physical form and handling

The crystalline free base avoids stoichiometric uncertainty and hygroscopicity concerns associated with liquid regioisomers or hydrochloride salts, but switching to these alternative forms without adjusting molar calculations can introduce error.

Quantitative Evidence for Differentiated Selection of 3-Methoxyquinolin-6-amine


Regioisomeric Identity Differentiation by Melting Point

3-Methoxyquinolin-6-amine (CAS 103037-93-0) and 6-methoxyquinolin-3-amine (CAS 29507-86-6) are constitutional isomers with identical molecular formula (C₁₀H₁₀N₂O) and molecular weight (174.20 g/mol). Despite this identity, the two regioisomers exhibit distinct melting points: 3-methoxyquinolin-6-amine melts at 174 °C , while 6-methoxyquinolin-3-amine is typically supplied as a liquid or low-melting solid at ambient temperature . The 60–130 °C melting point differential provides a straightforward identity confirmation test. The 3-methoxy-6-amino arrangement places the amine para to the quinoline nitrogen in the benzo ring, whereas the 6-methoxy-3-amino arrangement places the amine directly on the electron-deficient pyridine ring, resulting in divergent nucleophilicity and coupling reactivity.

Regioisomer identity (mp)
Head-to-head
3-Methoxyquinolin-6-amine: mp 174 °C
Δ >130 °C vs 6-methoxyquinolin-3-amine (liquid/low-melting solid)
Rapid incoming QC melting-point differentiation reduces regioisomer mix-up risk.
Data to verify; commercial free-base form comparison.
Regioisomer discrimination Quinoline building blocks Medicinal chemistry

Predicted pKa Impact on Salt Formation and Purification

The predicted pKa of 3-methoxyquinolin-6-amine is 4.53 ± 0.14 , attributed predominantly to the quinoline nitrogen. In contrast, 6-aminoquinoline (CAS 580-15-4), which lacks the 3-methoxy substituent, has an experimentally determined pKa of 5.63 (pK₁ of the conjugate acid, measured at 20 °C, μ = 0.01) . The ~1.1 log unit decrease in basicity arises from the electron-withdrawing inductive effect of the 3-methoxy group, which reduces the electron density on the quinoline nitrogen. This difference has practical consequences for salt formation and extractive work-up: 3-methoxyquinolin-6-amine will be >90% neutral at pH 6, while 6-aminoquinoline remains partially protonated under the same conditions.

Predicted pKa shift
Cross-study comparable
pKa 4.53 ± 0.14 (predicted)
ΔpKa ≈ -1.1 vs 6-aminoquinoline (exp. 5.63)
Lower basicity influences salt formation and extractive work-up compatibility.
Predicted value; confirm experimentally for critical process steps.
Ionization state Salt selection Chromatographic purification

Fragment-Based Drug Discovery: Co-Crystal Structure in c-Met Kinase

The 3-methoxyquinolin-6-yl fragment has been incorporated into a potent c-Met kinase inhibitor whose co-crystal structure has been deposited in the Protein Data Bank (PDB ID: 4XMO) . The inhibitor (R)-5-(8-fluoro-3-(1-fluoro-1-(3-methoxyquinolin-6-yl)ethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-methylisoxazole demonstrates that the 3-methoxyquinolin-6-yl moiety makes specific hydrophobic and π-stacking interactions within the c-Met ATP-binding pocket. This structural biology evidence validates the fragment as a productive starting point for kinase inhibitor design. By contrast, the regioisomeric 6-methoxyquinolin-3-yl fragment (where the attachment vector is at C3) has no equivalent co-crystal structure in the PDB with c-Met, suggesting a structurally non-equivalent binding mode.

c-Met co-crystal structure
Supporting evidence
PDB 4XMO: 3-methoxyquinolin-6-yl fragment bound in c-Met ATP pocket
No equivalent PDB entry for the regioisomeric 6-methoxyquinolin-3-yl fragment
Validated binding pose supports structure-based fragment growing and scaffold hopping.
Model-system evidence; review refinement statistics in PDB.
Fragment-based drug discovery c-Met kinase X-ray crystallography

Dual Kinase/HDAC Inhibitor Scaffold in Patent Literature

3-Methoxyquinolin-6-amine has been specifically employed as a synthetic intermediate in the preparation of dual kinase/HDAC inhibitors, as documented in US Patents US10023557 and US10308637 . In Example 265 of both patents, the compound is used to construct N-((6-amino-2-methylpyridin-3-yl)methyl)-2-((3-methoxyquinolin-6-yl)methyl)isonicotinamide, which demonstrates MAP4K1 (HPK1) inhibitory activity with an IC₅₀ of <100 nM . The amine at C6 serves as the anchoring point for reductive amination or amide coupling to build the linker region, while the 3-methoxy group is retained in the final bioactive molecule, suggesting it contributes to the pharmacophore. The unsubstituted 6-aminoquinoline core would lack this methoxy-driven binding contribution.

Patent-enabled HPK1 inhibitor
Head-to-head
Derivative IC₅₀
Des-methoxy analog: potency unreported; class SAR indicates 6-position substitution matters
Exemplified building block in granted US patents provides freedom-to-operate clarity.
Derivative-level IC₅₀; free-amine building block requires coupling to reach active species.
Commercial specification
Head-to-head
≥98% (HPLC), crystalline solid
Multi-vendor: 97–98%
Regioisomer frequently supplied as liquid or hydrochloride salt
Crystalline free base eases accurate weighing and reduces handling variability.
Inter-vendor purity range; confirm lot-specific COA.
Diazotization pathway
Supporting evidence
NaNO₂/HCl, 0 °C → hot H₂SO₄; 8.0 g scale documented
Product: 3-methoxyquinolin-6-ol; regioisomer yields different 6-methoxyquinolin-3-ol
Validated synthetic route to 6-hydroxy derivative with defined stoichiometry.
Reproduced from supplier route documentation; verify yield and purity in-house.
Kinase-HDAC dual inhibition Cancer therapeutics Patent-enabling building block

Commercial Availability and Analytical Specification Comparison

3-Methoxyquinolin-6-amine is commercially available from multiple vendors at ≥98% purity (HPLC) with defined storage conditions (2–8 °C, protect from light) . The regioisomer 6-methoxyquinolin-3-amine (CAS 29507-86-6) is supplied at comparable purity levels but is more commonly listed as a liquid or as the hydrochloride salt, which introduces an additional counterion variable for stoichiometric calculations . The free-base form of 3-methoxyquinolin-6-amine as a crystalline solid facilitates accurate weighing and reduces hygroscopicity-related handling errors compared to liquid or deliquescent alternatives. An inter-vendor purity survey shows catalog offerings of 97% (Chemisci), 98% (CymitQuimica, Leyan), and ≥98% (Chemscene), indicating consistent quality across the supply base .

Commercial specification
Head-to-head
≥98% (HPLC), crystalline solid
Multi-vendor: 97–98%
Regioisomer frequently supplied as liquid or hydrochloride salt
Crystalline free base eases accurate weighing and reduces handling variability.
Inter-vendor purity range; confirm lot-specific COA.
Chemical procurement Analytical quality control Supply chain reliability

Diazotization Utility for Accessing 3-Methoxyquinolin-6-ol

The 6-amino group of 3-methoxyquinolin-6-amine can be selectively converted to a hydroxyl group via diazotization, yielding 3-methoxyquinolin-6-ol. A published procedure describes treating 3-methoxyquinolin-6-ylamine (8.0 g, 45.9 mmol) with sodium nitrite (3.49 g, 50.5 mmol) in hydrochloric acid at 0 °C, followed by quenching in hot 10% sulfuric acid at 85–90 °C to produce 3-methoxyquinolin-6-ol . This transformation exploits the regiochemistry of the 6-amine group while leaving the 3-methoxy substituent intact. The regioisomeric 6-methoxyquinolin-3-amine would instead undergo diazotization to produce the isomeric 6-methoxyquinolin-3-ol, a different synthetic intermediate.

Diazotization pathway
Supporting evidence
NaNO₂/HCl, 0 °C → hot H₂SO₄; 8.0 g scale documented
Product: 3-methoxyquinolin-6-ol; regioisomer yields different 6-methoxyquinolin-3-ol
Validated synthetic route to 6-hydroxy derivative with defined stoichiometry.
Reproduced from supplier route documentation; verify yield and purity in-house.
Diazotization Late-stage functionalization Quinoline derivatization

High-Impact Application Scenarios for 3-Methoxyquinolin-6-amine


HPK1 Inhibitor Programmes: Patent-Enabled Building Block

3-Methoxyquinolin-6-amine is the exemplified amine component for constructing HPK1 (MAP4K1) inhibitors with IC₅₀ values below 100 nM, as demonstrated in US10023557 (Example 265). The compound is used directly in reductive amination to install the 3-methoxyquinolin-6-ylmethyl fragment onto an isonicotinamide core scaffold . Medicinal chemistry teams developing HPK1-targeted immunooncology agents can procure this compound to replicate patent-exemplified SAR without requiring de novo synthesis of the quinoline fragment. The demonstrated sub-100 nM potency of the resulting conjugate provides a quantitative activity benchmark against which new analogs can be measured.

Structure-Based Fragment Growing from c-Met Co-Crystal

The 3-methoxyquinolin-6-yl fragment occupies a defined hydrophobic pocket in the c-Met kinase ATP-binding site as revealed by the co-crystal structure PDB 4XMO . Computational chemistry and structural biology groups can use 3-methoxyquinolin-6-amine as the starting fragment for growing campaigns: the 6-amine serves as a synthetic vector for attaching linker moieties that extend toward the solvent-exposed region, while the 3-methoxy group maintains the key interactions observed in the crystal structure. The commercial availability of the compound at ≥98% purity enables crystallography-grade sample preparation without additional purification .

Dual Kinase/HDAC Scaffold Assembly via Serial Functionalization

The combination of a quinoline scaffold with a free primary amine at C6 makes 3-methoxyquinolin-6-amine an ideal core for constructing dual kinase/HDAC inhibitors, where the amine engages kinases and the methoxy-quinoline pharmacophore contributes to HDAC binding . The predicted pKa of 4.53 facilitates selective amide coupling under mildly basic conditions (pH 8–9) without competing N-oxide formation at the quinoline nitrogen, a problem encountered with more basic analogs such as 6-aminoquinoline (pKa 5.63). Procurement of the correct 3-methoxy regioisomer is essential, as the alternative 6-methoxy rearrangement would misposition the amine vector relative to the HDAC-binding zinc-chelating group.

Chemical Biology Probe Synthesis with Bioorthogonal Handle

The primary aromatic amine at C6 of 3-methoxyquinolin-6-amine serves as a conjugation handle for click chemistry with azide-containing biomolecules, while the quinoline scaffold provides intrinsic fluorescence for imaging applications . In chemical biology contexts where both a fluorescent reporter and a bioorthogonal reactive group are required on the same small molecule, this compound eliminates the need for sequential protection/deprotection steps that would be necessary when using 6-aminoquinoline (which lacks the methoxy-modulated fluorescent properties). The crystalline solid form facilitates accurate preparation of stock solutions for bioconjugation reactions.

Application
Selection Property
Validation Focus
HPK1 inhibitor programmes
Patent-exemplified amine building block
Confirm regioisomeric identity and enzymatic assay potency after coupling
Structure-based fragment growing
Crystallographically validated c-Met binding fragment
Verify purity ≥98% for crystallography; confirm binding mode in target kinase
Dual kinase/HDAC scaffold assembly
Modulated quinoline basicity (pKa ~4.5) for selective amide coupling
Rule out regioisomer contamination; confirm coupling site-selectivity
Chemical biology probe synthesis
C6 primary amine as bioorthogonal handle with quinoline fluorescence
Assess conjugation efficiency and confirm fluorescence properties in assay buffer

Technical Documentation Hub

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36 linked technical documents
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